Dasatinib is a synthetic, multi-targeted tyrosine kinase inhibitor that has been extensively studied for its activity against various kinases, including BCR-ABL and SRC family kinases []. It is a member of the thiazole carboxamide class of kinase inhibitors and plays a significant role in scientific research, particularly in the investigation of cellular signaling pathways and the development of novel therapeutic strategies [].
Dasatinib's molecular structure consists of a thiazole ring system connected to a piperazine moiety, which is further substituted with a 2-chloro-6-methylphenyl group and an aminopyrimidine group []. Its structure allows it to interact with the ATP-binding site of tyrosine kinases, inhibiting their enzymatic activity [].
Dasatinib's mechanism of action primarily involves the competitive inhibition of tyrosine kinases by binding to their ATP-binding site []. Its broad spectrum of activity against various kinases stems from its ability to interact with different conformations of the kinase active site []. Dasatinib's inhibitory effect on BCR-ABL and SRC kinases has been extensively studied, revealing its potential as a therapeutic agent for various malignancies [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2